molecular formula C10H18O4 B1438381 Dimethyl (1-ethylpropyl)malonate CAS No. 39520-19-9

Dimethyl (1-ethylpropyl)malonate

Cat. No.: B1438381
CAS No.: 39520-19-9
M. Wt: 202.25 g/mol
InChI Key: LHJTVXUTWGDTQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (1-ethylpropyl)malonate (CASRN 39520-19-9) is a branched alkyl ester of malonic acid. Its molecular formula is C₉H₁₆O₄, with an average molecular weight of 188.22 g/mol and a monoisotopic mass of 188.1049 Da . The compound features a central malonate core esterified with two methyl groups and substituted with a 1-ethylpropyl group, creating steric bulk that influences its reactivity and physical properties. It is primarily used in organic synthesis, particularly in Michael addition reactions and cyclization processes, where steric effects and solubility are critical .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of dimethyl (1-ethylpropyl)malonate typically involves the alkylation of dimethyl malonate with an appropriate alkyl halide under basic conditions. The general synthetic route includes the following steps :

    Deprotonation: Dimethyl malonate is deprotonated using a weak base such as sodium ethoxide to form an enolate.

    Alkylation: The enolate undergoes nucleophilic substitution with an alkyl halide (e.g., 1-bromo-2-methylpropane) to form the alkylated product.

    Hydrolysis and Decarboxylation: The ester is hydrolyzed under acidic conditions, followed by decarboxylation to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The selective monohydrolysis of symmetric diesters is a common method used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1-ethylpropyl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide

    Alkyl Halides: 1-bromo-2-methylpropane, methyl iodide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions include substituted acetic acids and various alkylated derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Malonate esters are widely utilized in pharmaceuticals, agrochemicals, and polymer chemistry. Below is a systematic comparison of dimethyl (1-ethylpropyl)malonate with structurally analogous compounds.

Structural Analogues and Substitution Effects

Table 1: Structural Comparison of Selected Malonate Esters

Compound Name CASRN Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound 39520-19-9 C₉H₁₆O₄ Methyl, 1-ethylpropyl 188.22 Branched alkyl group enhances steric hindrance
Dimethyl malonate 108-59-8 C₅H₈O₄ Methyl 132.11 Smallest malonate ester; high reactivity
Diethyl malonate 105-53-3 C₇H₁₂O₄ Ethyl 160.17 Common solvent; intermediate in drug synthesis
Dipropyl malonate 1117-19-7 C₉H₁₆O₄ Propyl 188.22 Longer alkyl chains increase lipophilicity
Diethyl (1-phenylpropyl)malonate 37556-02-8 C₁₆H₂₀O₄ Ethyl, 1-phenylpropyl 276.33 Aromatic substitution enables π-π interactions

Key Observations :

  • Steric Effects : The 1-ethylpropyl group in this compound introduces significant steric hindrance, slowing nucleophilic attack compared to linear esters like dimethyl malonate .
  • Lipophilicity : Longer alkyl chains (e.g., dipropyl malonate) increase lipophilicity, affecting solubility in polar solvents .
  • Reactivity : Dimethyl malonate (132.11 g/mol) reacts faster in condensation reactions due to lower steric bulk and higher electrophilicity .

Physical-Chemical Properties

Table 2: Physical Properties of this compound and Analogues

Compound Name State (RT) Boiling Point (°C) Density (g/cm³) Solubility (Water)
This compound Liquid Not reported ~1.05 (estimated) Low (hydrophobic)
Dimethyl malonate Liquid 181–182 1.154 Slightly soluble
Diethyl malonate Liquid 199–200 1.055 Insoluble
Dipropyl malonate Liquid 235–237 0.991 Insoluble

Key Observations :

  • Boiling Points : Increase with alkyl chain length (e.g., dipropyl malonate: 235–237°C vs. dimethyl malonate: 181–182°C) .
  • Density : Dimethyl malonate is denser (1.154 g/cm³) due to compact structure, while branched derivatives like this compound have lower densities (~1.05 g/cm³) .
  • Water Solubility : All malonate esters exhibit low water solubility, but dimethyl malonate’s smaller size allows slight miscibility .

Key Observations :

  • Steric Hindrance : this compound’s branched structure makes it ideal for synthesizing bulky ketones, as seen in cyclopentylmalonate derivatives .
  • Catalysis: Dimethyl malonate’s high reactivity allows its use in mechanochemical reactions under eco-friendly conditions .

Biological Activity

Dimethyl (1-ethylpropyl)malonate, a malonic acid derivative, has garnered interest in various fields due to its notable biological activities and applications in organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its central malonic acid core, featuring two ester groups and a chiral center introduced by the 1-ethylpropyl substituent. The compound can be represented as follows:

 CH3 2C COOEt 2\text{ CH}_3\text{ }_2\text{C COOEt }_2

This structure allows it to participate in various biochemical pathways and reactions, making it a versatile compound in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to form enolates under basic conditions. These enolates act as nucleophiles, participating in nucleophilic substitution reactions that lead to the formation of carbon-carbon bonds. This property is crucial for its role in organic synthesis and potential enzyme inhibition studies.

Biological Activity

This compound exhibits several biological activities:

Case Study 1: Ethylmalonic Encephalopathy

A study on ethylmalonic encephalopathy highlighted the significance of malonic acid metabolism in neurological disorders. Patients exhibited symptoms like developmental delays and recurrent encephalopathies linked to elevated levels of ethylmalonic acid in urine . This underscores the importance of understanding malonate derivatives' biological effects on the central nervous system.

Case Study 2: Synthesis and Biological Evaluation

In a recent study focusing on the synthesis of novel compounds from this compound, researchers explored its application as a building block for pharmaceutical intermediates. The synthesized compounds were evaluated for their biological activities, including enzyme inhibition assays. Results indicated varying degrees of activity, suggesting that modifications to the malonate structure could enhance biological efficacy.

Applications in Research and Industry

This compound serves as a valuable precursor in various applications:

  • Organic Synthesis : It is widely used as a building block for synthesizing complex organic molecules and pharmaceuticals due to its reactive functional groups.
  • Pharmaceutical Development : The compound's ability to modify enzyme activities positions it as a candidate for developing new therapeutic agents targeting metabolic disorders.
  • Industrial Uses : Beyond pharmaceuticals, this compound finds applications in producing fragrances and other industrial chemicals due to its pleasant aroma profile .

Properties

IUPAC Name

dimethyl 2-pentan-3-ylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-5-7(6-2)8(9(11)13-3)10(12)14-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJTVXUTWGDTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654738
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39520-19-9
Record name Dimethyl (pentan-3-yl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.